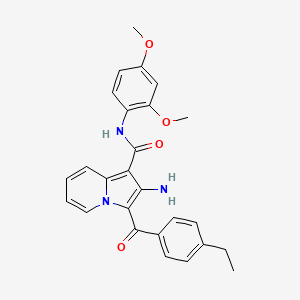

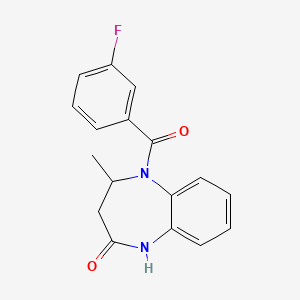

5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluorobenzoyl chloride is a chemical compound with the molecular formula C7H4ClFO and a molecular weight of 158.56 . It’s used in the synthesis of various other compounds .

Synthesis Analysis

3-Fluorobenzoyl chloride has been used in the synthesis of 4-[18F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide by radiosynthesis. It has also been used as a reagent in one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides .Molecular Structure Analysis

The molecular structure of 3-Fluorobenzoyl chloride consists of a benzene ring with a fluorine atom and a carbonyl chloride group attached to it .Physical and Chemical Properties Analysis

3-Fluorobenzoyl chloride is a liquid at 20 degrees Celsius. It has a melting point of -30 degrees Celsius and a boiling point of 91 degrees Celsius at 18 mmHg. Its specific gravity is 1.32 at 20/20 degrees Celsius, and its refractive index is 1.52 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

5-(3-Fluorobenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one and its derivatives are synthesized and characterized through various techniques. The synthesis involves crystallization using ethanol, and the compounds are characterized using techniques like 1H NMR, 13C NMR, IR, and X-ray diffraction studies. These methods help confirm the molecular structure of the compounds, essential for understanding their properties and potential applications in research (Naveen et al., 2019).

Antitumor Properties

Fluorinated benzothiazoles, which include the compound , have shown potent antitumor properties. They have been found to be cytotoxic in certain human cancer cell lines, indicating their potential as anticancer agents. The compounds exhibit selective toxicity, affecting certain cancer cells while being inactive against others. This specificity is crucial for the development of effective cancer treatments with fewer side effects (Hutchinson et al., 2001).

Role in DNA Damage and Cell Cycle Arrest

One specific application of fluorinated benzothiazoles in scientific research is their ability to induce DNA damage and cell cycle arrest in cancer cells. This compound has been shown to cause DNA adduct formation and arrest cells in certain phases of the cell cycle, which is a key mechanism in controlling the growth of cancer cells (Trapani et al., 2003).

Synthesis of Analog Compounds

The framework of 5-(3-fluorobenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is used to synthesize various analog compounds. These analogs are explored for their potential medicinal applications, demonstrating the versatility and broad applicability of this chemical structure in drug development (Cohen et al., 1998).

Safety and Hazards

Propiedades

IUPAC Name |

5-(3-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-11-9-16(21)19-14-7-2-3-8-15(14)20(11)17(22)12-5-4-6-13(18)10-12/h2-8,10-11H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTOZGXYAFHQDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate](/img/no-structure.png)

![Methyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2839411.png)

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2839413.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2839419.png)